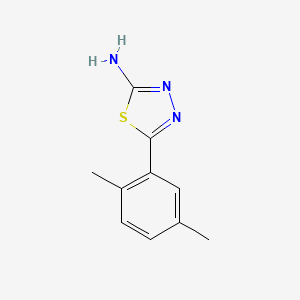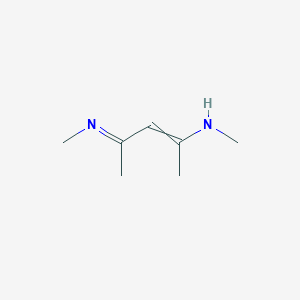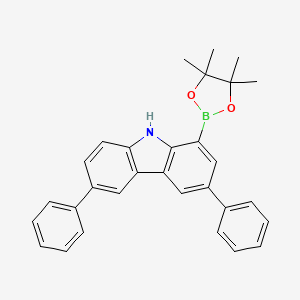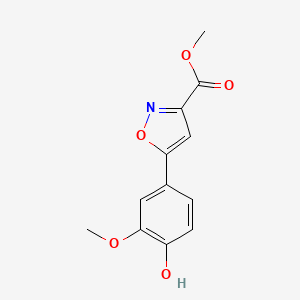
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is an organic compound characterized by the presence of a difluoromethoxy group, a hydroxy group, and a benzimidoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride typically involves multiple steps, including O-alkylation, oxidation, and N-acylation reactions. For instance, one method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with bromomethyl cyclopropane, followed by oxidation and chlorination of the carboxylic acid . The final step involves N-acylation using sodium hydroxide as the alkali, which has been found to be more economical for scale-up production compared to other alkalis like sodium hydride or potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of sodium hydroxide in the final step of synthesis suggests that this method could be adapted for large-scale production due to its cost-effectiveness and safety advantages .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidoyl chloride moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzimidoyl chloride moiety .
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride has several scientific research applications:
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds due to its reactivity and stability.
Agrochemicals: The compound is also utilized in the production of agrochemicals, although specific examples are not extensively documented.
Organic Electronics: Its unique reactivity makes it suitable for use in materials for organic electronics.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives, which are structurally related, exhibit antimicrobial and anticancer activities by inhibiting dihydrofolate reductase (DHFR) and other enzymes . The exact molecular targets and pathways for this compound may vary depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl Chloride: This compound is structurally similar and is used in similar applications, such as the synthesis of pharmaceuticals and agrochemicals.
Other Difluoromethoxy Compounds: Compounds with the difluoromethoxy group often exhibit similar reactivity and stability, making them useful in various chemical syntheses.
Uniqueness
3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Eigenschaften
Molekularformel |
C8H6ClF2NO2 |
|---|---|
Molekulargewicht |
221.59 g/mol |
IUPAC-Name |
3-(difluoromethoxy)-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H6ClF2NO2/c9-7(12-13)5-2-1-3-6(4-5)14-8(10)11/h1-4,8,13H |
InChI-Schlüssel |
XBWBGBMFKIZXSE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)









![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
